molecular formula C23H46O2 B3044309 21-Methyldocosanoic acid CAS No. 59708-74-6

21-Methyldocosanoic acid

Cat. No.: B3044309
CAS No.: 59708-74-6
M. Wt: 354.6 g/mol
InChI Key: BQKXBLINRIKSGC-UHFFFAOYSA-N
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Description

It belongs to the class of very long-chain fatty acids, characterized by an aliphatic tail containing at least 22 carbon atoms . This compound is notable for its unique structure, which includes a methyl group at the 21st carbon position, distinguishing it from other long-chain fatty acids.

Scientific Research Applications

21-Methyldocosanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 21-Methyldocosanoic acid is not well-studied. As a fatty acid, it may participate in various biological processes, including energy production, cell membrane synthesis, and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Methyldocosanoic acid typically involves the use of branched-chain precursors. One common method is the catalytic hydrogenation of this compound esters. This process requires a hydrogenation catalyst, such as palladium on carbon, under high-pressure hydrogen gas .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as certain types of sponges. These sponges contain large amounts of branched carboxylic acids, including this compound . The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 21-Methyldocosanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the fatty acid into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms in the aliphatic chain can be substituted with halogens using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of light or a catalyst.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated fatty acids.

Comparison with Similar Compounds

Comparison: 21-Methyldocosanoic acid is unique due to the position of the methyl group at the 21st carbon, which imparts distinct physical and chemical properties compared to other similar compounds. This structural difference can influence its behavior in biological systems and its applications in various industries.

Properties

IUPAC Name

21-methyldocosanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O2/c1-22(2)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23(24)25/h22H,3-21H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKXBLINRIKSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415557
Record name 21-methyldocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59708-74-6
Record name 21-Methyldocosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59708-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-methyldocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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